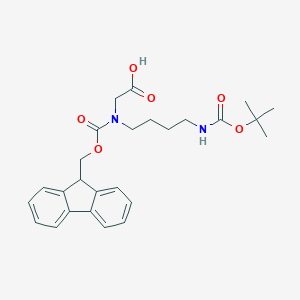

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-15-28(16-23(29)30)25(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,27,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAXPVXIHALBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373278 | |

| Record name | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171856-09-0 | |

| Record name | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a key building block in modern peptide synthesis and drug discovery.

Core Molecular Data

This compound is a derivative of glycine, where the amino group is substituted with both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-(Boc-amino)butyl side chain. This structure makes it a valuable component for introducing a flexible linker with a protected primary amine into a peptide sequence.

The molecular weight of this compound is 468.54 g/mol .[1][2][3][4]

Quantitative Data Summary

For ease of reference, the key quantitative specifications for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Weight | 468.54 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [5][6] |

| Purity (HPLC) | ≥98.0% | [3][4][5][6] |

| Melting Point | 140-150 °C | [5][6] |

| Appearance | White crystalline powder | [5][6] |

| Storage Temperature | 2-8°C | [3][4][7] |

| CAS Number | 171856-09-0 | [1][3][4][5][6] |

Molecular Structure and Components

The structure of this compound is defined by three key functional components that dictate its role in peptide synthesis. The following diagram illustrates the logical relationship between these components.

Caption: Logical diagram of the functional components of the molecule.

Experimental Protocols

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this amino acid derivative into a peptide chain.

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling this compound or any other Fmoc-protected amino acid to a resin-bound peptide chain.

1. Resin Preparation:

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]

-

Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30-60 minutes to ensure optimal reaction conditions.[1][8]

2. Fmoc Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 20-30 minutes.[1][2]

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

-

Activation: Activate the carboxylic acid group of this compound. This is typically achieved by dissolving the amino acid in DMF with a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or NMM).

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[8]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) in DMF.

5. Washing:

-

After the coupling (and optional capping) step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the aminobutyl side chain) are removed.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]

-

The cleavage reaction is typically run for 2-3 hours at room temperature.[8]

8. Peptide Precipitation and Purification:

-

Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.

-

The crude peptide is then collected by centrifugation, washed with cold ether, and dried.

-

The final peptide product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc-N-(4-Boc-氨丁基)-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound = 98.0 HPLC 171856-09-0 [sigmaaldrich.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chemimpex.com [chemimpex.com]

- 7. FMOC-N-(4-BOC-AMINOBUTYL)-GLYCINE, CAS No. 171856-09-0 - iChemical [ichemical.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a specialized amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, offers researchers precise control over the assembly of complex peptide chains. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It further details its application in SPPS, particularly in the development of peptide-based therapeutics, including peptide-drug conjugates and stapled peptides. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in a research and development setting.

Core Structure and Properties

This compound, also known by its synonym Fmoc-Nlys(Boc)-OH, is a glycine (B1666218) derivative with a Boc-protected aminobutyl side chain and an Fmoc-protected alpha-amino group. This arrangement of protecting groups is fundamental to its utility in Fmoc-based SPPS. The base-labile Fmoc group allows for the iterative elongation of the peptide chain under mild basic conditions, while the acid-labile Boc group on the side chain remains intact until the final cleavage step with strong acid. This orthogonality is crucial for the synthesis of well-defined peptide sequences with modified side chains.[1][]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [1][3] |

| Molecular Weight | 468.54 g/mol | [3] |

| CAS Number | 171856-09-0 | [1][3] |

| Appearance | White crystalline powder | |

| Purity | ≥98.0% (HPLC) | [1][3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as DMF and NMP. | [] |

Synthesis of this compound

While commercially available, a general synthetic route for this compound involves a multi-step process. A representative, though not explicitly detailed in the provided search results, synthetic scheme would likely proceed as follows:

References

Technical Guide: Physical Properties of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a key building block in modern peptide synthesis, particularly valued in the development of complex peptide structures for therapeutic and research applications. This derivative of glycine (B1666218) incorporates two essential protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the secondary amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the primary amine of the aminobutyl side chain. This orthogonal protection scheme allows for the selective deprotection and elaboration of the peptide backbone and the side chain, respectively, offering significant versatility in the design of novel peptides and peptidomimetics.[1] Its structure is designed to enhance the solubility and stability of the resulting peptides, which is a critical consideration in pharmaceutical development.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its application in solid-phase peptide synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and application in chemical synthesis.

Table 1: General Properties

| Property | Value |

| Chemical Name | 2-({(9H-fluoren-9-yl)methoxy}carbonyl{[4-({tert-butoxy}carbonyl)amino]butyl}amino)acetic acid |

| Synonyms | Fmoc-N-(4-Boc-aminobutyl)glycine, Fmoc-Nlys(Boc)-OH |

| CAS Number | 171856-09-0[1] |

| Appearance | White crystalline powder[1] |

| Purity | ≥98% (by HPLC)[1] |

Table 2: Chemical and Molecular Properties

| Property | Value |

| Molecular Formula | C₂₆H₃₂N₂O₆[1] |

| Molecular Weight | 468.55 g/mol [1] |

| Melting Point | 140-150 °C[1] |

| Storage Temperature | 2-8°C |

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, Fmoc-protected amino acids are generally known for their good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The structural analogue, Fmoc-N-(butyl)glycine, is noted for its improved solubility in various solvents. Qualitative assessment indicates that this compound is soluble in DMF and other polar aprotic solvents. It is expected to have limited solubility in water and non-polar organic solvents.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the determination of the melting point range using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of the solid is packed into the tube. The packed sample height should be approximately 2-3 mm.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate. Set a heating rate of 10-20 °C/min.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C/min. Start the heating from a temperature approximately 10-15 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens of the apparatus.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded range is the melting point of the sample.

-

Determination of Solubility (Qualitative and Semi-Quantitative)

Principle: This protocol outlines a general method for assessing the solubility of this compound in various solvents. The solubility is determined by observing the formation of a clear solution after adding a specific amount of the solute to a known volume of the solvent.

Apparatus and Materials:

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes

-

This compound sample

-

A selection of solvents (e.g., DMF, DMSO, Methanol, Water, Dichloromethane)

Procedure:

-

Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each test solvent into separate, labeled vials.

-

Initial Solubility Assessment (Qualitative):

-

To each vial, add a small, pre-weighed amount of this compound (e.g., 1 mg).

-

Seal the vials and agitate them vigorously using a vortex mixer for 1-2 minutes at room temperature.

-

Visually inspect each vial for the presence of undissolved solid. A clear, particle-free solution indicates that the compound is soluble at that concentration.

-

-

Semi-Quantitative Determination:

-

For solvents in which the initial amount dissolved, incrementally add more pre-weighed portions of the compound to the same vial.

-

After each addition, vortex the vial until the solid is fully dissolved or until no more solid dissolves.

-

Record the total mass of the compound that completely dissolves in the given volume of solvent to estimate the solubility (e.g., in mg/mL).

-

-

Effect of Temperature: If the compound does not dissolve at room temperature, gently warm the vial (e.g., in a water bath at 40-50 °C) and observe if solubility increases. Note any temperature-dependent solubility.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow for incorporating this amino acid derivative into a growing peptide chain on a solid support.

Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.

This cyclical process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by washing. The pre-activated this compound is then coupled to the newly exposed amine. A final washing step removes excess reagents, yielding the elongated peptide ready for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled.

References

A Technical Guide to Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a key building block in modern solid-phase peptide synthesis (SPPS). This document collates available data on its solubility, outlines detailed experimental protocols relevant to its use, and presents a visual workflow for its primary application.

Core Compound Properties

This compound, also known as Fmoc-N-(4-(tert-butoxycarbonyl)aminobutyl)glycine, is a derivative of glycine. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a butylamino group protected by a tert-butoxycarbonyl (Boc) group. These protecting groups are crucial for the stepwise and controlled synthesis of peptides.[1]

| Property | Value | Reference |

| CAS Number | 171856-09-0 | [2] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [1] |

| Molecular Weight | 468.54 g/mol | [2] |

| Appearance | White crystalline powder | [1][] |

| Melting Point | 140-150 °C | [1][] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis | [2] |

Solubility Data

| Solvent | Qualitative Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Generally Soluble | A standard and widely used solvent for Fmoc-SPPS.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble | An alternative to DMF, often used for difficult couplings.[5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Generally Soluble | Can be a good solvent for Fmoc-amino acids. For the related compound Fmoc-Gly-OH, solubility is reported as ≥29.7 mg/mL.[6] |

| Dichloromethane (DCM) | Limited Solubility | Less polar and generally not a good solvent for many Fmoc-amino acids, more commonly used for washing steps.[4] |

| Water | Insoluble | The related compound Fmoc-Gly-OH is reported as insoluble in water.[6] |

| Ethanol (EtOH) | Potentially Soluble with Assistance | For the related compound Fmoc-Gly-OH, solubility is reported as ≥25 mg/mL with ultrasonic assistance.[6] |

It is crucial for researchers to empirically determine the solubility of this compound in their specific solvent systems and concentrations for optimal results.

Experimental Protocols

Experimental Protocol for Determining Solubility

Given the lack of specific quantitative data, the following protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Vials with caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

Procedure:

-

Preparation: Add a known volume (e.g., 1 mL) of the chosen solvent to a vial containing a magnetic stir bar.

-

Initial Addition: Weigh a small, known amount of this compound (e.g., 1 mg) and add it to the solvent.

-

Dissolution: Stir the mixture at a constant temperature (e.g., 25 °C) until the solid is completely dissolved.

-

Incremental Addition: Continue to add small, pre-weighed increments of the compound to the solution, allowing sufficient time for dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the solid material remains undissolved after a prolonged period of stirring (e.g., 24 hours).

-

Calculation: Calculate the solubility by dividing the total mass of the dissolved solid by the volume of the solvent. The result can be expressed in units such as mg/mL or mol/L.

Standard Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in SPPS. The following is a generalized protocol for a single coupling cycle.

Objective: To couple this compound to a resin-bound peptide chain.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

DMF (peptide synthesis grade)

-

Reaction vessel

Procedure:

-

Resin Swelling: The resin is swelled in DMF for approximately 30-60 minutes.[4]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF.[7] This is typically a two-step process: a short treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, the this compound is pre-activated by dissolving it in DMF with a coupling reagent and a base.

-

Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.[8]

-

Washing: The resin is washed again with DMF to remove any unreacted reagents.

-

Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS.

Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.

This guide provides a foundational understanding of this compound for professionals in peptide research and drug development. While specific quantitative solubility data remains elusive in public literature, the provided qualitative information and experimental protocols offer a practical framework for its successful application in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-N-(4-Boc-氨丁基)-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-Depth Technical Guide to Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Versatile Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a bifunctional amino acid derivative crucial for the synthesis of modified peptides with applications in drug development, bioconjugation, and targeted therapeutics. This document details its suppliers and pricing, outlines a general protocol for its incorporation in solid-phase peptide synthesis (SPPS), and discusses its role in creating advanced peptide-based molecules.

Introduction to this compound

This compound (CAS Number: 171856-09-0) is a valuable building block in peptide chemistry.[1][2] It features a glycine (B1666218) core functionalized with a 4-aminobutyl side chain. The primary amine of the glycine is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis.[3] The terminal amino group of the butyl side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of the side-chain amine, enabling site-specific modification of the peptide after its assembly on the solid support.

The unique structure of this building block makes it an ideal linker for conjugating various molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, to a peptide backbone.[3] This facilitates the development of targeted drug delivery systems, bioconjugates, and peptides with enhanced therapeutic properties.[3]

Suppliers and Pricing

A variety of chemical suppliers offer this compound, typically with a purity of ≥98% as determined by HPLC.[1][3] Pricing can vary based on the supplier and the quantity purchased. Below is a summary of representative suppliers and their list prices.

| Supplier | Catalog Number | Quantity | Price (USD) | Purity |

| Sigma-Aldrich | 670413 | 500 mg | $316.50 | ≥98.0% (HPLC) |

| Chem-Impex | 15065 | 250 mg | $100.05 | ≥ 98% (HPLC) |

| 1 g | $211.42 | |||

| 5 g | $692.44 | |||

| P212121 Store | CI-15065 | 250 mg | $128.00 | > 99.0% |

Note: Prices are subject to change and may not reflect current market values. It is recommended to consult the suppliers' websites for the most up-to-date information.

Physicochemical Properties

| Property | Value |

| CAS Number | 171856-09-0[1] |

| Molecular Formula | C₂₆H₃₂N₂O₆[1] |

| Molecular Weight | 468.54 g/mol [1] |

| Appearance | White crystalline powder[3] |

| Melting Point | 140-150 °C[3] |

| Storage | 2-8°C[1] |

Experimental Protocols: Incorporation into Peptides via Fmoc SPPS

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based solid-phase peptide synthesis (SPPS). A general protocol is outlined below.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Synthesis Workflow

The following diagram illustrates the key steps in a typical Fmoc SPPS cycle for incorporating an amino acid, including this compound.

Detailed Methodologies

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, this compound (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents).

-

The activated amino acid solution is added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) test.

-

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Side-Chain Deprotection and Conjugation (Optional): After the peptide chain is fully assembled, the Boc group on the N-(4-aminobutyl)-glycine residue can be selectively removed using acidic conditions (e.g., a solution of TFA in DCM) that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups. The newly exposed primary amine can then be used for on-resin conjugation.

-

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

-

Purification: The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Targeted Therapeutics

The primary utility of incorporating this compound into a peptide is to introduce a versatile linker for post-synthetic modifications. This is particularly valuable in the development of targeted drug delivery systems.

Logical Workflow for Developing a Peptide-Drug Conjugate

The following diagram illustrates the logical workflow for creating a peptide-drug conjugate (PDC) using this building block.

Hypothetical Signaling Pathway Modulation

While specific signaling pathways targeted by peptides incorporating N-(4-Boc-aminobutyl)-glycine are proprietary or not widely published, a common strategy in targeted cancer therapy is to deliver a cytotoxic agent to cells overexpressing a particular receptor. For instance, a peptide designed to bind to a receptor tyrosine kinase (RTK) could be conjugated to a cytotoxic drug. Upon binding, the peptide-drug conjugate would be internalized, leading to the release of the drug and subsequent apoptosis of the cancer cell. The N-(4-aminobutyl)-glycine linker would serve to connect the targeting peptide to the cytotoxic payload.

Conclusion

This compound is a highly valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its orthogonal protection scheme provides a convenient and efficient means to introduce a functionalizable linker into a peptide sequence, enabling the synthesis of complex bioconjugates and targeted therapeutics. The methodologies outlined in this guide, based on standard Fmoc SPPS, can be readily implemented to facilitate the development of novel peptide-based drugs and research tools.

References

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Technical Guide for Advanced Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a specialized amino acid derivative that serves as a critical building block and linker in modern peptide synthesis and drug development.[1] Its unique bifunctional nature, featuring two orthogonal protecting groups—Fmoc and Boc—allows for the strategic introduction of a primary amine functionality for subsequent conjugation or modification of peptides and other biomolecules. This guide provides an in-depth overview of its applications, chemical properties, and detailed protocols for its use in a research and development setting.

Core Applications and Chemical Profile

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) for a variety of advanced applications:

-

Peptide Synthesis: It acts as a crucial building block for creating complex peptide structures. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is cleaved under mild basic conditions during SPPS, while the tert-butyloxycarbonyl (Boc) group offers stable protection for the side-chain amine.[1][] This orthogonality is fundamental to modern peptide chemistry.[]

-

Drug Development: The compound's structure facilitates the design of sophisticated peptide-based therapeutics. By incorporating this linker, researchers can attach payloads such as small molecule drugs, imaging agents, or other targeting moieties to a peptide backbone, enhancing the efficacy and specificity of the therapeutic agent.[1]

-

Bioconjugation: It is employed to connect biomolecules to surfaces or other molecules. This is particularly valuable in the development of targeted drug delivery systems and diagnostic tools.[1]

-

Neuroscience Research: This building block is instrumental in the synthesis of neuropeptides, which are vital for understanding complex neurological functions and for the development of treatments for neurodegenerative disorders.

The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 171856-09-0[1] |

| Molecular Formula | C26H32N2O6[1] |

| Molecular Weight | 468.54 g/mol |

| Purity | ≥98.0% (HPLC) |

| Appearance | White crystalline powder |

| Storage Temperature | 2-8°C |

| Reaction Suitability | Fmoc solid-phase peptide synthesis |

Experimental Protocols

The primary application of this compound is within the iterative cycle of Fmoc-based solid-phase peptide synthesis. Below is a detailed, generalized protocol for the incorporation of this linker into a growing peptide chain on a solid support.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the steps for attaching the linker to a deprotected N-terminal amine of a peptide chain anchored to a solid-phase resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or Collidine

-

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

-

Washing Solvents: DMF, DCM, Methanol (B129727)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3-5 times).

-

Activation of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound, 3-5 equivalents of HATU (or HBTU/HOBt), in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swelled and deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours under an inert atmosphere.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (no color change) indicates the absence of free primary amines and a successful coupling.

-

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally methanol (2 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective Deprotection and Conjugation

Once the peptide synthesis is complete, the terminal Boc group on the linker can be selectively removed to allow for conjugation.

Procedure:

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid of the synthesized peptide using 20% piperidine in DMF.

-

Cleavage from Resin: Cleave the peptide from the solid support and remove the side-chain protecting groups (excluding the Boc group on the linker) using a cleavage cocktail. A common cocktail is 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), and 2.5% water. The exact composition may vary depending on the amino acid sequence.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Selective Boc Deprotection: Treat the purified peptide with a solution of TFA in DCM (e.g., 25-50% TFA) for 30 minutes to remove the Boc group from the linker, exposing the primary amine.

-

Final Purification: Re-purify the peptide by RP-HPLC to obtain the final product with a reactive primary amine ready for conjugation.

Quantitative Data

The efficiency of peptide synthesis using this compound is comparable to other standard Fmoc-amino acids. The following table summarizes typical quantitative data derived from peptide synthesis literature.

| Parameter | Typical Value/Range | Notes |

| Purity of Starting Material | ≥98.0% | As determined by HPLC. |

| Coupling Efficiency | >99% | Per cycle, as monitored by the Kaiser (ninhydrin) test. |

| Overall Yield of Crude Peptide | 55-75% | This is illustrative for a moderately sized peptide and can vary significantly based on the sequence and synthesis conditions. For example, a stapled peptide derivative of B1-Leu was synthesized with a 65% total yield.[3] |

| Purity of Final Peptide | >95% | After RP-HPLC purification. |

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

References

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, physicochemical properties, and a detailed experimental protocol for the use of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a key building block in modern peptide synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors requiring the synthesis of modified peptides.

Safety and Physicochemical Data

This compound is a white crystalline powder utilized in peptide synthesis.[1] While comprehensive toxicological properties have not been fully investigated, the available safety data indicates specific hazards that require careful handling in a laboratory setting.[2]

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Aquatic Acute 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[3][4][5][6] | P273: Avoid release to the environment.[3][4][5][6] P501: Dispose of contents/container to an approved waste disposal plant.[3][4][5] |

| Aquatic Chronic 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[3][5] | P273: Avoid release to the environment.[3][5] P501: Dispose of contents/container to an approved waste disposal plant.[3][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₆H₃₂N₂O₆[1][3][7] |

| Molecular Weight | 468.54 g/mol [3][7] |

| Appearance | White crystalline powder[1][8] |

| Melting Point | 140-150 °C[1][8] |

| Boiling Point | 660.2 ± 48.0 °C (Predicted)[8] |

| Density | 1.216 g/cm³ (Predicted)[8] |

| Purity | ≥98.0% (HPLC)[1][3][7] |

| Storage Temperature | 2-8°C[3][7][8] |

Handling and Storage

Proper handling and storage procedures are crucial to ensure the stability of the compound and the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] In case of insufficient ventilation, wear suitable respiratory equipment.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store at 2-8°C.[3][7][8]

-

Stability: Stable under recommended storage conditions.[2]

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.[4]

-

Eye contact: Flush eyes with water as a precaution.[4]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4] In all cases of exposure, it is advised to consult a physician.[4]

-

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid derivative into a growing peptide chain.

Materials and Reagents

-

This compound

-

Solid support resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HATU, HBTU, HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Synthesis Cycle

The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU) in DMF.

-

Add a base (e.g., DIPEA, NMM) to activate the carboxylic acid group.

-

-

Coupling:

-

Add the activated this compound solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test.

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Cleavage and Deprotection

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the aminobutyl side chain) are removed simultaneously.

-

This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane (B1312306) - TIS) to prevent side reactions.

-

The cleavage reaction is usually carried out for 2-3 hours at room temperature.

Peptide Precipitation and Purification

-

Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether.

-

The precipitated peptide is then collected by centrifugation, washed with cold ether, and dried.

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the chemical structure of this compound and the cyclical nature of the Fmoc solid-phase peptide synthesis process.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Spectral and Synthetic Data of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic data for the protected amino acid Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. This compound is a valuable building block in peptide synthesis, offering a strategic approach for the incorporation of a functionalized lysine (B10760008) surrogate. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside a plausible experimental protocol for its synthesis and characterization.

Physicochemical Properties

This compound is a white crystalline powder with a molecular formula of C₂₆H₃₂N₂O₆ and a molecular weight of 468.54 g/mol [1]. It is commonly used in Fmoc solid-phase peptide synthesis[1].

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂N₂O₆ | |

| Molecular Weight | 468.54 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 140-150 °C | [2][] |

| Storage Temperature | 2-8 °C | |

| CAS Number | 171856-09-0 |

Spectral Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, MeOD-d₄)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.75 | d, J = 7.5 Hz | 2H, Fmoc |

| 7.64 | t, J = 6.5 Hz | 2H, Fmoc |

| 7.37 | t, J = 7.3 Hz | 2H, Fmoc |

| 7.29 | dt, J = 1.2, 7.4 Hz | 2H, Fmoc |

| 4.31 | d, J = 6.6 Hz | 2H, Fmoc-CH₂ |

| 4.18 | t, J = 6.9 Hz | 1H, Fmoc-CH |

| 4.12 | dd, J = 4.8, 8.2 Hz | 1H, α-CH |

| 3.18 | m | 1H, ε-CH₂ |

| 2.79 | m | 1H, ε-CH₂' |

| 2.35 | s | - |

| 2.15 | m | 1H, β-CH₂ |

| 1.92 | m | 1H, β-CH₂' |

| 1.73 | m | 1H, δ-CH₂ |

| 1.59 | m | 1H, γ-CH₂ |

| 1.40, 1.38 | s | 9H, Boc-(CH₃)₃ |

Reference for ¹H NMR data[4]

¹³C NMR (100 MHz, MeOD-d₄)

| Chemical Shift (δ) ppm | Assignment |

| 176.9 | C=O (Carboxyl) |

| 158.7 | C=O (Boc) |

| 145.5, 145.3, 142.7 | Cq (Fmoc) |

| 128.9, 128.3, 126.4, 121.0 | CH (Fmoc) |

| 80.4 | Cq (Boc) |

| 68.1 | Fmoc-CH₂ |

| 55.7 | α-CH |

| 52.4 | - |

| 48.5 | Fmoc-CH |

| 45.5 | ε-CH₂ |

| 30.6 | β-CH₂ |

| 28.9 | (CH₃)₃ (Boc) |

| 28.8 | δ-CH₂ |

| 24.5 | γ-CH₂ |

Reference for ¹³C NMR data[4]

Mass Spectrometry (MS) Data

Direct mass spectrometry data for this compound is not available. However, based on its molecular weight of 468.54, the following ions would be expected in an electrospray ionization (ESI) mass spectrum:

| m/z | Ion |

| 469.55 | [M+H]⁺ |

| 491.53 | [M+Na]⁺ |

| 467.53 | [M-H]⁻ |

Predicted Fragmentation Pattern:

-

Loss of Boc group: A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butoxycarbonyl group, which can occur through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

-

Loss of Fmoc group: The Fmoc protecting group can also be lost, often observed as a fragment corresponding to the dibenzofulvene adduct with the deprotecting agent (e.g., piperidine) or as the fluorenylmethyloxy group itself.

-

Standard peptide backbone fragmentation: Standard b and y ion series would be expected from the cleavage of the amide bond.

Experimental Protocols

Synthesis of this compound

This synthesis can be envisioned as a two-step process: the mono-Boc protection of 1,4-diaminobutane (B46682), followed by the N-alkylation of Fmoc-glycine.

Step 1: Synthesis of N-Boc-1,4-diaminobutane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (10 equivalents) in dichloromethane (B109758) (DCM).

-

Addition of Boc-anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 equivalent) in DCM dropwise over several hours at room temperature. The large excess of diamine favors mono-protection.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and wash with water to remove the excess diamine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-1,4-diaminobutane.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve Fmoc-glycine (1 equivalent) and N-Boc-1,4-diaminobutane (1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Coupling: To this solution, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or a modern carbodiimide (B86325) reagent, along with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, reductive amination of the corresponding glyoxylic acid derivative could be employed.

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Purification: After the reaction is complete, filter to remove any precipitated urea (B33335) byproduct (if DCC is used). The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transformation, and phase correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent for electrospray ionization, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode to enhance ionization.

-

Data Acquisition: Infuse the sample solution into an ESI mass spectrometer. Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight and identify adducts.

-

Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺) and perform collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

Logical Workflow and Signaling Pathways

The synthesis of this compound follows a logical progression of protecting group chemistry and bond formation. This can be visualized as a straightforward workflow.

Caption: Synthetic and characterization workflow for this compound.

References

A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptides. Among the array of protective chemistries, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies have established themselves as the two predominant methodologies for the temporary protection of the α-amino group of amino acids. The choice between these two approaches dictates the entire synthetic strategy and has significant implications for the efficiency, purity, and scalability of the process. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and comparative data related to Boc and Fmoc chemistries, offering a critical resource for professionals in peptide science and drug development.

Fundamental Principles: A Tale of Two Chemistries

The primary distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the conditions for its removal during the stepwise elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS).[1][2]

The Boc Strategy: A Legacy of Acid-Lability

Pioneered by R.B. Merrifield in the early days of SPPS, the Boc group is an acid-labile protecting group.[3] Its removal is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution.[3][4] This reliance on acidic deprotection necessitates the use of even stronger acids, like hydrofluoric acid (HF), for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which are generally benzyl-based.[3]

The Fmoc Strategy: The Milder, Base-Labile Alternative

Introduced as a milder alternative, the Fmoc group is a base-labile protecting group.[3] Deprotection is accomplished using a secondary amine, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[3][5] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains (often tert-butyl based), which can be removed simultaneously during the final cleavage of the peptide from the resin with TFA.[2][6]

A Comparative Analysis: Fmoc vs. Boc

The choice between Fmoc and Boc strategies is a critical decision that influences the entire peptide synthesis workflow. While the Fmoc strategy has become the more dominant approach in modern SPPS due to its milder conditions and amenability to automation, the Boc strategy remains a valuable tool, particularly for long or aggregation-prone sequences.[1][2]

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amino Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[5] | Acid-labile (e.g., 25-50% TFA in DCM)[4] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[2] | Acid-labile (stronger acid required, e.g., Benzyl)[3] |

| Final Cleavage | Strong acid (e.g., TFA with scavengers)[7] | Very strong acid (e.g., HF, TFMSA)[8] |

| Orthogonality | High, allows for selective deprotection[6][9] | Quasi-orthogonal, relies on graded acid lability |

| Compatibility | Good for acid-sensitive residues (e.g., Trp, Met) and post-translational modifications[2][10] | Good for base-sensitive modifications[2] |

| Automation | Highly compatible, UV monitoring of deprotection[10] | Less common in modern automated synthesizers |

| Side Reactions | Aspartimide formation, diketopiperazine formation[10][] | t-butylation of sensitive residues[12] |

| Cost | Fmoc-amino acids can be more expensive[2] | Boc-amino acids are generally less expensive |

Chemical Pathways and Workflows

The cyclical nature of solid-phase peptide synthesis is defined by the repeated steps of deprotection and coupling. The following diagrams illustrate the fundamental chemical transformations and the overall workflow for both Fmoc and Boc strategies.

Chemical Structures

Caption: Chemical structures of Fmoc and Boc protecting groups.

Fmoc SPPS Workflow

Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.

Boc SPPS Workflow

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Decision-Making Flowchart

Caption: Decision-making aid for choosing a synthesis strategy.

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis. These can be adapted for automated synthesizers.

Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent (e.g., DMF for Fmoc-SPPS, DCM for Boc-SPPS) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the solvent from the reaction vessel.

Manual Fmoc SPPS Cycle (per amino acid addition)

-

Fmoc Deprotection:

-

To the swollen resin, add a 20% solution of piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling (using HBTU/DIPEA):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Take a few beads of the resin and wash them thoroughly with DMF and then ethanol.

-

Add a few drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).

-

Heat the sample at 100-110°C for 5 minutes.

-

A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/orange color indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

-

Manual Boc SPPS Cycle (per amino acid addition)

-

Boc Deprotection:

-

To the swollen resin, add a solution of 25-50% TFA in DCM.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Add a 5-10% solution of DIPEA in DCM to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash with DCM (3-5 times).

-

-

Amino Acid Coupling (using DCC/HOBt):

-

In a separate vial, dissolve the Boc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF or DCM.

-

Add this solution to the neutralized resin.

-

Add DCC (3-5 equivalents) dissolved in DCM to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring and Washing:

-

Monitor the reaction using the Kaiser test as described for the Fmoc protocol.

-

Once complete, drain the reaction solution and wash the resin with DCM (3-5 times) and DMF (3-5 times).

-

Final Cleavage and Deprotection

Fmoc Strategy (TFA Cleavage):

-

Cleavage Cocktail: A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the peptide and purify by HPLC.

-

Boc Strategy (HF Cleavage):

-

Caution: This procedure is highly hazardous and requires specialized equipment and training.

-

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole.

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.

-

Work up the peptide for purification.

-

Conclusion

The selection of a protecting group strategy is a pivotal decision in peptide synthesis. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, high orthogonality, and compatibility with automated synthesis, especially for complex and modified peptides.[1][10] However, the Boc/Bzl strategy, with its long and successful history, remains a robust and valuable option, particularly for the synthesis of long or aggregation-prone peptide sequences. A thorough understanding of the chemistry, advantages, and limitations of each strategy, as presented in this guide, is essential for researchers to make informed decisions and achieve successful peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. bachem.com [bachem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]

- 7. americanpeptidesociety.org [americanpeptidesociety.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. benchchem.com [benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted glycine (B1666218) (peptoid) units are valuable building blocks in peptidomimetic and drug discovery research. Their incorporation into peptide sequences can impart unique structural and functional properties, including enhanced proteolytic stability, increased cell permeability, and the ability to form stable secondary structures. Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a versatile monomer that introduces a flexible linker with a protected primary amine, allowing for subsequent functionalization or branching of the peptide chain.

This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). The protocol leverages the orthogonal protection strategy of the base-labile Fmoc group for N-terminal protection and the acid-labile Boc group for the side-chain amine.

Key Principles of the Synthesis

The synthesis follows the standard cycle of Fmoc-SPPS, which involves the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble solid support. The core steps for each cycle are:

-

Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide to expose a free amine.

-

Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free amine on the resin to form a peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products before proceeding to the next cycle.

The Boc protecting group on the side chain of the N-(4-aminobutyl) moiety remains stable during the basic conditions of Fmoc deprotection and is removed during the final acid-mediated cleavage of the peptide from the resin.[1]

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.[2] Wang resin can be used for peptides with a C-terminal carboxylic acid.

-

Amino Acids: Fmoc-protected amino acids and this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N'-Diisopropylethylamine)

-

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Washing Solvents: DMF, DCM, Methanol.

-

Other: Nitrogen for agitation, reaction vessel, filtration apparatus.

Protocol for a Single Coupling Cycle of this compound

This protocol assumes a synthesis scale of 0.1 mmol on a resin with a loading capacity of 0.5 mmol/g.

1. Resin Preparation and Swelling:

- Place 200 mg of the chosen resin in a fritted reaction vessel.

- Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add 5 mL of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes at room temperature.

- Drain the solution.

- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 140.6 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in 3 mL of DMF.

- Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the activation solution and vortex briefly.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 2-4 hours at room temperature. Note: Coupling of N-substituted glycines can be slower than standard amino acids, hence the extended coupling time.

- To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete reaction.

4. Washing:

- After the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for the next deprotection step.

5. Peptide Chain Elongation:

- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Final Fmoc Deprotection:

- After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

- Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

- Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

- Agitate the mixture for 2-3 hours at room temperature.

- Filter the cleavage solution into a clean collection tube.

- Wash the resin with an additional 1-2 mL of the cleavage cocktail and combine the filtrates.

- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

- Dry the crude peptide pellet under vacuum.

8. Purification and Characterization:

- The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

- The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data Summary

The following table provides illustrative data for the solid-phase synthesis of a model peptide containing an N-(4-Boc-aminobutyl)-Glycine residue. Actual yields and purity will vary depending on the peptide sequence, synthesis scale, and specific conditions used.

| Parameter | Typical Value | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the specific resin used. |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading. |

| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | Slightly less than the amino acid equivalents. |

| Coupling Time | 2 - 4 hours | N-substituted glycines may require longer coupling times. |

| Crude Peptide Yield | 60 - 85% | Based on the initial resin loading. |

| Purified Peptide Yield | 20 - 50% | Post-HPLC purification. |

| Purity of Final Peptide | > 95% | As determined by analytical RP-HPLC. |

Visualizations

Experimental Workflow for SPPS

Caption: Workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.

Logical Relationship of Protecting Groups

Caption: Orthogonal protection scheme in Fmoc-SPPS with a Boc-protected side chain.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a specialized N-substituted glycine (B1666218) derivative, commonly referred to as a peptoid monomer, which is instrumental in the synthesis of peptide mimics or peptoids. These structures offer significant advantages in drug discovery and development due to their inherent resistance to proteolytic degradation and potential for increased cell permeability.[1][2] This building block incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the main-chain nitrogen and an acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain primary amine. This orthogonal protection scheme is fully compatible with standard automated solid-phase peptide synthesis (SPPS) protocols, allowing for the precise incorporation of a primary amine-containing side chain.[3]

These application notes provide a comprehensive guide for the utilization of this compound in automated peptide synthesizers, detailing protocols for its efficient incorporation into peptide and peptoid sequences.

Materials and Reagents

-

This compound (Purity ≥98% by HPLC)

-

Automated peptide synthesizer

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[4]

-

Standard Fmoc-protected amino acids

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Reagents for Fmoc Deprotection:

-

20% (v/v) Piperidine (B6355638) in DMF

-

-

Reagents for Coupling:

-

Coupling activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

-

Reagents for Cleavage and Deprotection:

-

Reagents for Purification:

-

Acetonitrile (ACN), HPLC grade

-

Deionized water, HPLC grade

-

TFA, HPLC grade

-

-

Analytical Instruments:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Experimental Protocols

Resin Preparation and Swelling

-

Select a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Rink Amide for a C-terminal amide).

-

Place the resin in a reaction vessel of the automated peptide synthesizer.

-

Swell the resin in DMF for at least 30-60 minutes before the first coupling step.

Automated Synthesis Cycle for this compound Incorporation

The following protocol outlines a single coupling cycle for incorporating this compound. This cycle is to be integrated into the standard automated SPPS program.

Step 1: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF.

-

Procedure:

-

Treat the resin-bound peptide with the deprotection solution.

-

Allow the reaction to proceed for 5-10 minutes.

-

Drain the reaction vessel.

-

Repeat the treatment with fresh deprotection solution for another 5-10 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

-

Step 2: Coupling of this compound

-

Reagents:

-

This compound (3-5 equivalents)

-

HATU or HBTU (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF

-

-

Procedure:

-

Dissolve this compound and the coupling activator (HATU/HBTU) in DMF in a pre-activation vessel.

-

Add DIPEA to the solution to initiate the activation of the carboxylic acid.

-

Allow the pre-activation to proceed for 1-2 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.

-

Agitate the mixture for 45-90 minutes at room temperature. Due to the potential steric hindrance of the N-substituted glycine and the bulky Boc-protected side chain, a longer coupling time compared to standard proteinogenic amino acids is recommended.

-

After the coupling is complete, drain the reaction vessel.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Optional: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling step may be necessary.

-